molecular formula C18H30N2O5 B12303700 (3R,4R,5S)-Ethyl 4,5-diacetamido-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate

(3R,4R,5S)-Ethyl 4,5-diacetamido-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate

Cat. No.: B12303700
M. Wt: 354.4 g/mol
InChI Key: IWASCEKXRLUKKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oseltamivir-acetate is a prodrug of oseltamivir, which is marketed under the brand name Tamiflu. It is an antiviral medication used to treat and prevent influenza A and influenza B, viruses that cause the flu. Oseltamivir-acetate is particularly effective when administered within 48 hours of the onset of flu symptoms .

Preparation Methods

The synthesis of oseltamivir-acetate is complex due to the presence of three contiguous chiral centers. The initial scalable route to oseltamivir started from shikimic acid, a natural product . The preparation involves several steps, including aziridine formation through epoxy ring opening, sulfonylation, and cyclization. The final steps include removing a protecting group, acetylation, and aziridine ring opening .

Chemical Reactions Analysis

Oseltamivir-acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various catalysts. The major products formed from these reactions are intermediates that lead to the final oseltamivir-acetate compound .

Scientific Research Applications

Oseltamivir-acetate has a wide range of applications in scientific research:

Mechanism of Action

Oseltamivir-acetate is a neuraminidase inhibitor. It works by inhibiting the activity of the viral neuraminidase enzyme found on the surface of the influenza virus. This inhibition prevents the virus from budding off from the host cell, thereby stopping viral replication and reducing infectivity . The active metabolite, oseltamivir carboxylate, is responsible for this inhibitory action .

Comparison with Similar Compounds

Oseltamivir-acetate is unique among antiviral medications due to its specific action on neuraminidase. Similar compounds include:

Oseltamivir-acetate stands out due to its oral bioavailability and effectiveness when administered early in the course of the infection.

Properties

Molecular Formula

C18H30N2O5

Molecular Weight

354.4 g/mol

IUPAC Name

ethyl 4,5-diacetamido-3-pentan-3-yloxycyclohexene-1-carboxylate

InChI

InChI=1S/C18H30N2O5/c1-6-14(7-2)25-16-10-13(18(23)24-8-3)9-15(19-11(4)21)17(16)20-12(5)22/h10,14-17H,6-9H2,1-5H3,(H,19,21)(H,20,22)

InChI Key

IWASCEKXRLUKKH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)NC(=O)C)C(=O)OCC

Origin of Product

United States

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